![molecular formula C15H15N5O2S B2499238 N-(1-(四氢-2H-吡喃-4-基)-1H-吡唑-4-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1797866-51-3](/img/structure/B2499238.png)

N-(1-(四氢-2H-吡喃-4-基)-1H-吡唑-4-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One classic procedure for the organic synthesis of tetrahydropyran (THP) is by hydrogenation of the 3,4-isomer of dihydropyran with Raney nickel . Additionally, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .

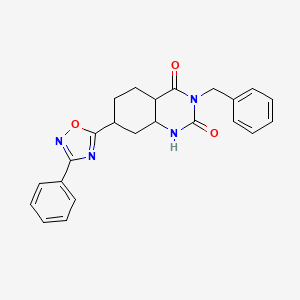

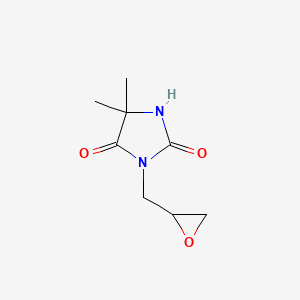

Molecular Structure Analysis

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide consists of a fused heterocyclic system. The tetrahydropyran ring (THP) contributes to its structure, containing five carbon atoms and one oxygen atom. The THP exists in its lowest energy Cs symmetry chair conformation . The compound’s molecular formula is C5H10O, and it is a colorless volatile liquid .

Chemical Reactions Analysis

Although tetrahydropyran itself is an obscure compound, tetrahydropyranyl ethers (THP-ethers) derived from the reaction of alcohols and 3,4-dihydropyran are commonly used in organic synthesis. These ethers serve as protecting groups for alcohols and are resilient to various reactions. Acid-catalyzed hydrolysis restores the parent alcohol and produces 5-hydroxypentanal . Additionally, tetrahydropyran derivatives are involved in various synthetic strategies, including multicomponent reactions (MCRs), which offer high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Physical And Chemical Properties Analysis

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a colorless liquid with a density of 0.880 g/cm3, a melting point of -45°C, and a boiling point of 88°C . It is flammable and may cause skin irritation.

科学研究应用

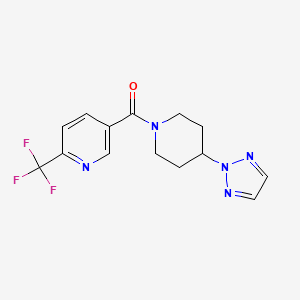

Fluorophores and Visible Light Organophotocatalysts

This compound, particularly the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalysis

The compound has potential use as visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Suzuki Coupling Reaction

The compound has been used in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond .

Synthesis of Darolutamide Derivatives

It has been used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Organic Photovoltaics

The compound has been researched for use in organic photovoltaics . The BTZ group has been used as a strongly electron accepting moiety in photovoltaic applications .

Fluorescent Sensors

The compound has been used as fluorescent sensors . The BTZ group has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

安全和危害

属性

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-15(10-1-2-13-14(7-10)19-23-18-13)17-11-8-16-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWXMTIJQZYWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)